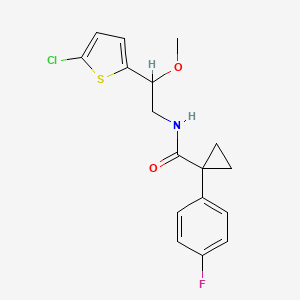

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

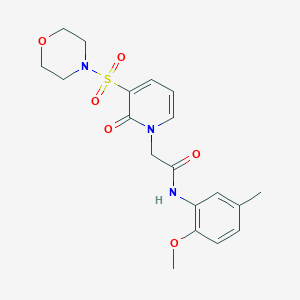

説明

Synthesis Analysis

The synthesis of cyclopropane-containing compounds often involves multi-step reactions, including nucleophilic substitution and ester hydrolysis, to achieve the desired structure. For example, Zhou et al. (2021) detailed a high-yield method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, starting from commercially available precursors through a series of nucleophilic substitutions and ester hydrolysis steps, achieving a total yield of 48.8% (Zhou et al., 2021).

Molecular Structure Analysis

The molecular structure of similar cyclopropanecarboxamide derivatives has been elucidated using techniques like 1H NMR and X-ray diffraction. Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, determining the structure through elemental analyses, IR, 1H-NMR spectroscopy, and single-crystal X-ray diffraction, revealing detailed molecular conformations (Özer et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of cyclopropanecarboxamide derivatives involves interactions that can be influenced by substituents on the cyclopropane ring and the nature of the carboxamide linkage. For example, the presence of a fluorine atom can significantly affect the molecule's reactivity and binding affinity to biological targets, as seen in studies involving fluorinated cyclopropane derivatives for potential therapeutic applications (Banala et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and thermal stability, of cyclopropanecarboxamide derivatives can vary widely depending on the substituents. Polyamides derived from related structures have shown good solubility in organic solvents and exhibited thermal stability up to 440°C (Gutch et al., 2003).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are crucial for understanding the behavior of cyclopropanecarboxamide derivatives in chemical syntheses and biological systems. The introduction of fluorine atoms can notably alter these properties, influencing the compound's overall reactivity and potential as a ligand for biological receptors (Banala et al., 2011).

科学的研究の応用

Synthesis and Chemical Characterization

Synthesis Techniques

A pivotal aspect of research on this compound involves its synthesis and characterization. Techniques such as nucleophilic substitution reactions and ester hydrolysis have been established for the synthesis of related cyclopropanecarboxamide derivatives, offering a foundation for synthesizing N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide with high yields (Zhou et al., 2021).

Chemical Properties and Stability

Research on similar compounds highlights the investigation of their chemical properties, including thermal stability and solubility in organic solvents. Understanding these properties is crucial for applications in pharmaceutical formulations and material science (Sun et al., 2016).

Pharmacological Applications

Receptor Binding Studies

Compounds with similar structures have been evaluated for their binding affinity to biological receptors, such as serotonin 5-HT1A receptors. These studies are fundamental in the development of new therapeutics for neuropsychiatric disorders (García et al., 2014).

Antiproliferative Activity

Some derivatives have shown significant inhibitory activity against cancer cell lines, suggesting the potential of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide in cancer research and therapy (Lu et al., 2021).

Material Science and Engineering

Electroactive Polyamides

The integration of electroactive units within polymers, akin to the structural features of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, has been explored for developing materials with reversible electrochromic and electrofluorescent properties. These materials are promising for applications in smart windows and displays (Sun et al., 2016).

特性

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO2S/c1-22-13(14-6-7-15(18)23-14)10-20-16(21)17(8-9-17)11-2-4-12(19)5-3-11/h2-7,13H,8-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGQPXCZCRIZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Cyanoanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2485129.png)

![5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2485133.png)

![1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2485134.png)

![3-oxo-2-(m-tolyl)-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2485135.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2485137.png)

![Ethyl 4-[(4-butylphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2485139.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485140.png)

![2-Thiophenecarboxamide, 5-[6-[(1-methyl-4-piperidinyl)oxy]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B2485145.png)